molecular formula C9H13NO3S B1423018 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1334146-94-9

2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1423018
CAS No.: 1334146-94-9
M. Wt: 215.27 g/mol
InChI Key: VHHNAKXPUMJMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyethyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 2-bromo-1-ethoxyethane and thioacetamide.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Methylation: The methyl group at the fourth position can be introduced via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Products may include 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxaldehyde or 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Products may include 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-methanol.

    Substitution: Products depend on the substituent introduced, such as 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-bromide.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylate
  • 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-sulfonic acid

Uniqueness

Compared to similar compounds, 2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its carboxylic acid group, for instance, allows for further derivatization and enhances its solubility in aqueous media, making it more versatile for various applications.

Properties

IUPAC Name

2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-13-6(3)8-10-5(2)7(14-8)9(11)12/h6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHNAKXPUMJMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210356
Record name 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-94-9
Record name 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334146-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(1-ethoxyethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.